

A Comparative Guide to NMT Inhibitors in Cellular and Animal Models

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The inhibition of N-myristoyltransferases (NMTs) has emerged as a promising therapeutic strategy in oncology and infectious diseases. NMTs are enzymes that catalyze the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This irreversible modification, known as N-myristoylation, is crucial for the proper localization and function of proteins involved in critical cellular processes such as signal transduction, apoptosis, and oncogenesis.[1][2] Consequently, NMT inhibitors are being actively investigated for their potential to disrupt these pathways and impede disease progression.[3][4]

This guide provides a comparative analysis of prominent NMT inhibitors that have been validated in cellular and animal models. We present key performance data, detailed experimental protocols for their validation, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of NMT Inhibitors

The following tables summarize the in vitro and in vivo activities of several well-characterized NMT inhibitors. These small molecules exhibit varying potencies and selectivities against the two human NMT isoforms, NMT1 and NMT2, and have demonstrated anti-proliferative effects across a range of cancer cell lines and in animal tumor models.



Inhibitor	Target(s)	IC50 (NMT1)	IC50 (NMT2)	Key Cellular Activity	Reference(s
PCLX-001 (Zelenirstat)	NMT1, NMT2	5 nM	8 nM	Induces apoptosis in hematological cancer cell lines.[5][6]	[5][6]
IMP-1088	NMT1, NMT2	<1 nM	<1 nM	Potently blocks rhinovirus replication by inhibiting myristoylation of viral proteins.[7][8]	[7][8]
DDD85646 (IMP-366)	NMT1, NMT2	~20 nM	~20 nM	Demonstrate s anti- trypanosomal activity in vitro and in vivo.[9][10]	[9][10]
BI-3802	BCL6 (induces degradation)	N/A	N/A	Induces degradation of BCL6, a key protein in lymphoma. [11][12][13]	[11][12][13]

Table 1: In Vitro Activity of Selected NMT Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of NMT1 or NMT2 by 50%.



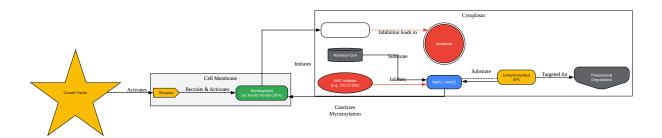
Inhibitor	Animal Model	Cancer Type	Dosing Regimen	Key In Vivo Outcome	Reference(s
PCLX-001 (Zelenirstat)	Mouse Xenograft	B-cell Lymphoma	50 mg/kg, oral, daily	Complete tumor regression.[6] [14]	[6][14]
PCLX-001 (Zelenirstat)	Mouse Xenograft	Acute Myeloid Leukemia (AML)	50 mg/kg, oral, daily	Complete tumor regression.[6]	[6][15]
DDD85646 (IMP-366)	Mouse Model	Trypanosomi asis	12.5 mg/kg, oral, twice daily for 4 days	Cured all treated animals.[16]	[16]

Table 2: In Vivo Efficacy of Selected NMT Inhibitors. This table highlights the anti-tumor and anti-parasitic activity of NMT inhibitors in preclinical animal models.

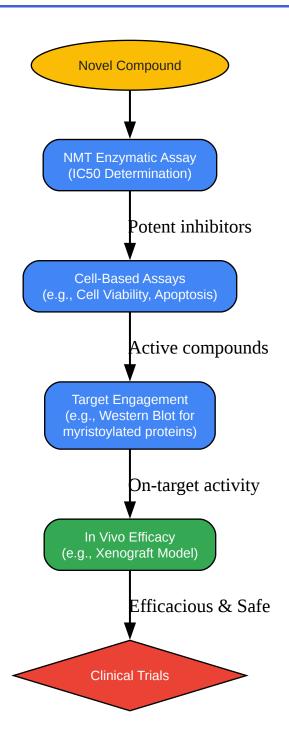
Signaling Pathways and Experimental Workflows

To understand the mechanism of action of NMT inhibitors and the methods used for their validation, the following diagrams illustrate key signaling pathways and experimental workflows.









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